molecular formula C7H11N3O4 B13063147 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13063147
M. Wt: 201.18 g/mol
InChI Key: MGQHAUXKTUNFCH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic pyrimidine derivative characterized by a tetrahydropyrimidine-2,4-dione core substituted with an amino group at position 5 and a 2,3-dihydroxypropyl group at position 1. Its molecular formula is C₈H₁₃N₃O₄, with a molecular weight of 215.21 g/mol .

Safety protocols for this compound emphasize avoiding heat and ignition sources (P210), proper storage away from children (P102), and adherence to handling guidelines (P201/P202) . Derivatives of tetrahydropyrimidine-2,4-diones, including this compound, are explored for antitumor applications, as seen in European patent filings for 2,4-dioxo-tetrahydropyrimidine derivatives .

Properties

Molecular Formula

C7H11N3O4

Molecular Weight

201.18 g/mol

IUPAC Name

5-amino-1-(2,3-dihydroxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O4/c8-5-2-10(1-4(12)3-11)7(14)9-6(5)13/h2,4,11-12H,1,3,8H2,(H,9,13,14)

InChI Key

MGQHAUXKTUNFCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(CO)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of a suitable pyrimidine derivative with an amino group donor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Hydroxyalkyl Substituents

Compounds with hydroxyalkyl substituents on the pyrimidine-2,4-dione core share synthetic pathways but differ in physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-Amino, 1-(2,3-dihydroxypropyl) C₈H₁₃N₃O₄ 215.21 High polarity, water-soluble, antitumor potential
5-(2-Hydroxyethyl)pyrimidin-2,4-dione 1-(2-hydroxyethyl) C₆H₈N₂O₃ 156.14 Moderate solubility, synthesized via literature methods
5-(3-Hydroxypropyl)pyrimidin-2,4-dione 1-(3-hydroxypropyl) C₇H₁₀N₂O₃ 170.17 Longer alkyl chain, increased lipophilicity

The 2,3-dihydroxypropyl group in the target compound confers superior hydrophilicity compared to mono-hydroxyethyl or hydroxypropyl derivatives, making it more suitable for aqueous formulations .

Analogues with Non-Polar Alkyl Substituents

Alkyl-substituted derivatives exhibit reduced polarity, influencing their pharmacokinetic profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications
5-Amino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-(2-methylpropyl) C₈H₁₃N₃O₂ 183.21 Higher lipophilicity, potential CNS penetration
5-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-(2-cyclopropylethyl) C₉H₁₃N₃O₂ 195.22 Enhanced metabolic stability due to cyclopropane

The target compound’s dihydroxypropyl group contrasts with these lipophilic substituents, favoring renal excretion over blood-brain barrier penetration .

Pharmacologically Active Derivatives

Derivatives with complex substituents demonstrate diverse therapeutic applications:

Compound Name (Example) Substituents Applications Key Findings
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione Phenoxyethoxy-methyl, dimethylbenzyl Antiviral (HIV) Planar urasil ring, hydrogen-bonded dimeric structure
5-(4-(Coumarin-3-yl)phenyl)-pyrimidin-2(1H)-one Coumarin-linked phenyl Anticancer/antimicrobial Fluorescence properties enable imaging
Target Compound 2,3-dihydroxypropyl, amino Antitumor (preclinical) High solubility supports intravenous delivery

The amino and dihydroxy groups in the target compound may enhance interactions with cellular targets, such as kinases or DNA repair enzymes, compared to coumarin or phenoxy derivatives .

Natural Pyrimidine Diones

Natural analogs like thymine and thymidine provide a benchmark for synthetic derivatives:

Compound Name Structure Molecular Formula Key Differences from Target Compound
Thymine 5-Methylpyrimidine-2,4-dione C₅H₆N₂O₂ Lacks amino and dihydroxypropyl groups; endogenous DNA component
Thymidine Thymine + deoxyribose C₁₀H₁₄N₂O₅ Glycosidic bond reduces synthetic utility compared to alkylated derivatives

The target compound’s synthetic modifications improve stability and bioavailability relative to natural analogs, which are prone to enzymatic degradation .

Biological Activity

5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its antimicrobial properties and biochemical mechanisms.

  • Molecular Formula : C10H14N4O4
  • Molecular Weight : 258.25 g/mol
  • Solubility : Soluble in water, which suggests good bioavailability.

The compound exhibits its biological effects through various mechanisms:

  • Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions.
  • Cell Signaling : The compound may influence cell signaling pathways, affecting gene expression and cellular responses.
  • Antimicrobial Activity : Preliminary studies indicate its effectiveness against various bacterial strains.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyrimidine derivatives, including this compound:

  • In Vitro Studies : The compound has been tested against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus anthracis. Results demonstrated significant antibacterial activity .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Bacillus anthracisLow

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various pyrimidine derivatives found that those with a similar structure to this compound exhibited promising antimicrobial effects. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance activity against specific pathogens .
  • Cellular Impact Assessment : Another study assessed the impact of this compound on cell viability and proliferation in human cell lines. It was found that at certain concentrations, the compound inhibited cell growth while promoting apoptosis in cancerous cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : Due to its solubility in water, it is likely absorbed well in biological systems.
  • Distribution : The compound's distribution is influenced by its interaction with plasma proteins and cellular transport mechanisms.
  • Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways involved and the excretion routes.

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